![molecular formula C12H11BrN2O2S B3060487 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 430464-20-3](/img/no-structure.png)
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound used in scientific research. It is a thiazolone derivative that has shown potential in various applications, including as an antibacterial, antifungal, and anticancer agent.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a compound that falls within the broader class of 2,4‐thiazolidinediones (2,4‐TZD), which are known for their wide range of pharmacological activities due to their heterocyclic pharmacophore. These compounds, including the mentioned derivative, provide significant opportunities for structural modification to develop lead molecules against various clinical disorders. The versatility and ease of synthesis of these derivatives make them attractive for medicinal chemists aiming to address antimicrobial, anticancer, and antidiabetic challenges. The structural adaptability at the N‐3 and the active methylene at C‐5 positions of the TZD nucleus allows for the creation of novel drug molecules tailored for specific therapeutic purposes (Singh et al., 2022).
Synthesis of Heterocycles
The compound is also relevant in the field of organic synthesis, particularly in the construction of heterocyclic compounds. Its structural framework serves as a building block for synthesizing a wide array of heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The reactivity and utility of such derivatives make them valuable for developing new chemical entities with potential applications across various fields of chemistry and pharmacology. Innovations in synthetic methodologies involving compounds like 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one contribute to the advancement of heterocyclic chemistry and the discovery of new therapeutic agents (Gomaa & Ali, 2020).
Antioxidant and Anti-inflammatory Agents
Further research into the pharmacological applications of thiazol-4-one derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This is particularly relevant in the context of novel therapeutic strategies for diseases characterized by oxidative stress and inflammation. The synthesis of benzofused thiazole derivatives and subsequent evaluation of their in vitro antioxidant and anti-inflammatory activities showcase the therapeutic potential of such compounds. The ability to modulate biological pathways implicated in oxidative damage and inflammatory responses underscores the significance of these derivatives in medicinal chemistry and drug development (Raut et al., 2020).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the condensation of 2-aminothiazole with 2-bromo-5-ethoxybenzaldehyde in the presence of a base, followed by cyclization to form the thiazolone ring.", "Starting Materials": [ "2-aminothiazole", "2-bromo-5-ethoxybenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole and 2-bromo-5-ethoxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture to pH 2-3 using hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization from a suitable solvent (e.g. ethanol)." ] } | |
CAS-Nummer |
430464-20-3 |
Molekularformel |
C12H11BrN2O2S |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
2-amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
RYHFNPZVJJOWFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.